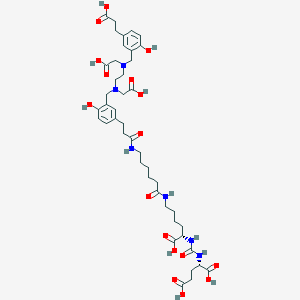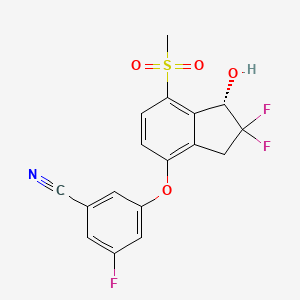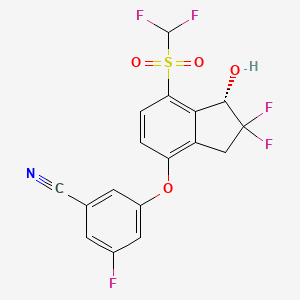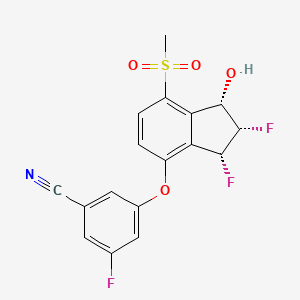
QX77
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
QX77 是一种伴侣介导的自噬 (CMA) 激活剂,可在体外上调 LAMP2A 表达。 它以其诱导 Rab11 上调、挽救 Rab11 下调和纠正胱氨酸病细胞中的运输缺陷的能力而闻名 。 This compound 还可以阻碍自我更新并促进胚胎干细胞的分化 .
科学研究应用
QX77 具有广泛的科学研究应用,包括:
化学: 用作 CMA 激活剂来研究自噬机制。
生物学: 研究其在挽救 Rab11 下调和纠正胱氨酸病细胞中的运输缺陷中的作用.
医学: 探索其在促进胚胎干细胞分化和保护细胞免受氧化应激方面的潜力.
工业: 用于开发靶向自噬相关途径的新型治疗剂.
作用机制
QX77 通过激活伴侣介导的自噬 (CMA) 发挥作用。 它上调 LAMP2A 表达并诱导 Rab11 上调,从而挽救 Rab11 下调并纠正胱氨酸病细胞中的运输缺陷 。 该化合物还会增加溶酶体膜上的 LAMP2A 定位,保护细胞免受氧化应激 。 所涉及的分子靶点和途径包括视黄酸受体-α (RARα) 信号通路 .
生化分析
Biochemical Properties
QX77 plays a significant role in biochemical reactions, particularly in the process of chaperone-mediated autophagy . It interacts with key biomolecules such as LAMP2A and Rab11 . This compound upregulates the expression of LAMP2A and induces the upregulation of Rab11, rescuing Rab11 down-regulation and trafficking deficiency in certain cells .
Cellular Effects
The effects of N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression . For instance, this compound can impede self-renewal and promote differentiation of ES cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression . It activates CMA by antagonizing retinoic acid receptor-α (RARα) signaling . This leads to the upregulation of LAMP2A expression and the rescue of defective trafficking and lysosomal localization of the CMA receptor LAMP2A .
Temporal Effects in Laboratory Settings
Over time, the effects of N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide can change in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
The effects of N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide vary with different dosages in animal models . Studies on threshold effects and any toxic or adverse effects at high doses are ongoing.
Metabolic Pathways
N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide is involved in several metabolic pathways . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are areas of active research.
Transport and Distribution
The transport and distribution of N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide within cells and tissues involve various transporters or binding proteins
准备方法
合成路线和反应条件
QX77 的合成涉及制备 N-(4-(7-氯-2H-苯并[b][1,4]噁嗪-3-基)苯基)乙酰胺。 反应条件通常涉及使用 DMSO 作为溶剂,溶解度为 15 mg/mL (49.88 mM) 。 该化合物通过一系列步骤合成,包括形成苯并[b][1,4]噁嗪环以及随后的氯化和乙酰胺形成 .
工业生产方法
This compound 的工业生产是通过使用与实验室环境中相似的反应条件进行大规模合成来实现的。 该化合物以固体形式生产,呈淡黄色至黄色 。 它在 -20°C 下以粉末形式保存长达三年,在 -80°C 下以溶液形式保存长达六个月 .
化学反应分析
反应类型
QX77 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 该化合物也可以进行还原反应,导致生成还原形式。
取代: this compound 可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件
涉及 this compound 的反应中常用的试剂包括叔丁基过氧化氢用于氧化和还原剂用于还原反应。 这些反应的条件根据所需的产物而异,但通常涉及受控温度和特定溶剂 .
主要形成的产物
相似化合物的比较
类似化合物
AR7: QX77 来自的一种非典型类维生素 A.
LY2562175: 另一种具有类似特性的 CMA 激活剂.
坦斯皮霉素: 一种也靶向自噬途径的化合物.
This compound 的独特性
This compound 的独特之处在于它能够特异性地上调 LAMP2A 和 Rab11,从而挽救胱氨酸病细胞中的运输缺陷。 它在促进胚胎干细胞分化和保护细胞免受氧化应激方面的有效性使其有别于其他类似化合物 .
属性
IUPAC Name |
N-[4-(7-chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10(20)18-13-5-2-11(3-6-13)15-9-21-16-8-12(17)4-7-14(16)19-15/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCTUCLCTVWILY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of QX77 in relation to chaperone-mediated autophagy (CMA)?
A1: this compound acts as a CMA activator. While the exact mechanism is not fully elucidated in the provided papers, it's suggested that this compound may exert its effects by modulating the levels or activity of key CMA components, potentially including lysosomal-associated membrane protein 2A (LAMP2A). [, ] LAMP2A is known to be essential for the selection and translocation of substrates for degradation via CMA.
Q2: How does this compound influence the cellular response to unconjugated bilirubin (UCB) in microglial cells?
A2: The first study [] demonstrates that this compound mitigates UCB-induced damage in BV2 microglial cells. Specifically, this compound treatment was found to:
- Increase cell viability in UCB-treated cells. []
- Reduce the expression of inflammatory proteins: This includes p65, NLRP3, and caspase-1, which are all involved in inflammatory signaling pathways. []
- Decrease the production of inflammatory cytokines: this compound lowered the levels of IL-1β, IL-6, and TNF-α, suggesting a suppression of the inflammatory response. []
Q3: Does this compound have an effect on pancreatic stellate cells (PSCs)?
A3: While not directly addressed in the provided research, the second study [] used this compound to further confirm the role of CMA in pancreatic fibrosis. The researchers found that this compound diminished the protective effects of MFG-E8 (milk fat globule-EGF factor 8) against TGF-β1-induced PSC activation. This suggests that this compound's activation of CMA might counteract the anti-fibrotic effects of MFG-E8 in this specific context. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B610319.png)




![(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B610328.png)
![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)
![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)
